

Physical properties of 2-Methylbenzo[d]thiazole-7-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-7-carbaldehyde

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Technical Guide: 2-Methylbenzo[d]thiazole-7-carbaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical properties of **2-Methylbenzo[d]thiazole-7-carbaldehyde**. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the physical properties (melting point, boiling point, solubility) of this particular isomer remains elusive. The available information predominantly pertains to the closely related isomer, 2-Methylbenzo[d]thiazole-5-carbaldehyde.

This document summarizes the available computed data for the 5-carbaldehyde isomer to provide a comparative reference, outlines a general experimental workflow for the synthesis of this class of compounds, and discusses the current lack of specific data for the 7-carbaldehyde isomer.

Comparative Physicochemical Data

To provide a frame of reference, the following table summarizes the computed physical and chemical properties of the more extensively documented isomer, 2-Methylbenzo[d]thiazole-5-carbaldehyde. It is important to note that these are computationally derived values and may differ from experimental measurements.

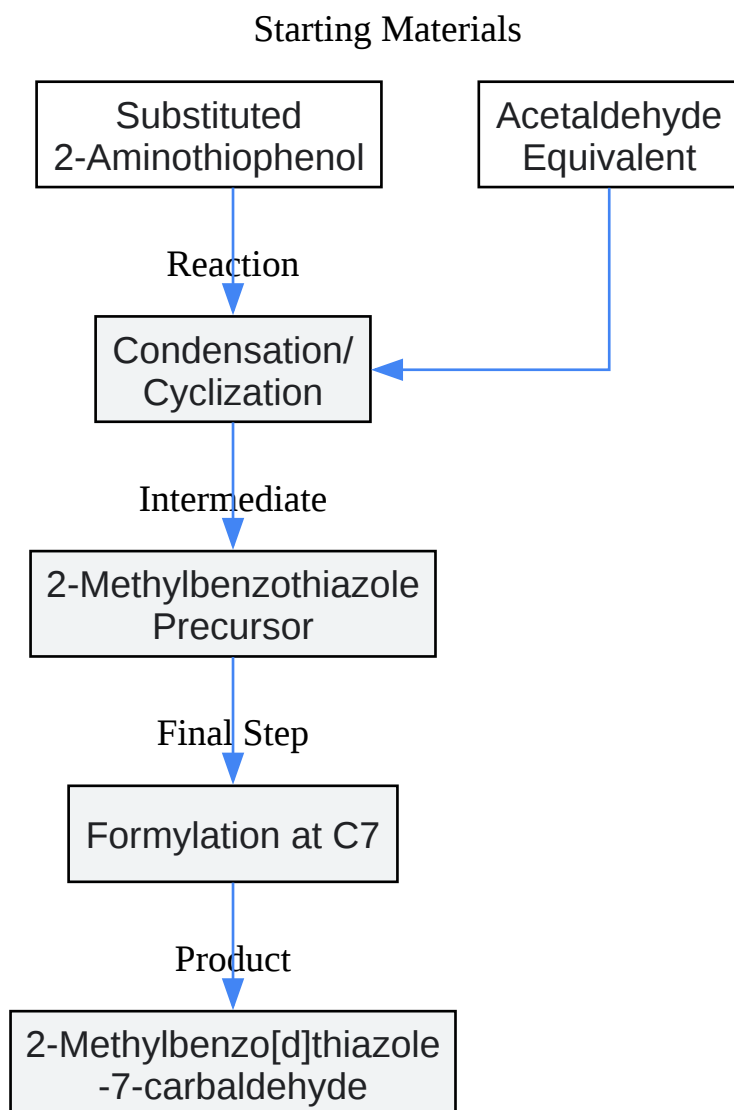
Property	Value (for 2-Methylbenzo[d]thiazole-5-carbaldehyde)	Data Source
Molecular Formula	C ₉ H ₇ NOS	PubChem
Molecular Weight	177.22 g/mol	PubChem[1][2]
XLogP3	2.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	177.02483502 Da	PubChem[1]
Topological Polar Surface Area	58.2 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Experimental Protocols: A General Approach

While a specific, detailed experimental protocol for the synthesis of **2-Methylbenzo[d]thiazole-7-carbaldehyde** is not readily available in the reviewed literature, a general synthetic strategy for this class of compounds can be proposed based on established methods for the synthesis of substituted benzothiazoles.

A common and effective method involves the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde or its synthetic equivalent. For the target molecule, this would likely involve the reaction of 2-amino-thiophenol-3-carbaldehyde with an acetaldehyde equivalent or a subsequent formylation of a 2-methylbenzothiazole precursor at the 7-position.

A plausible synthetic workflow is outlined below.



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A generalized synthetic workflow for **2-Methylbenzo[d]thiazole-7-carbaldehyde**.

Methodology Outline:

- Cyclization: The initial step would likely involve the condensation of a suitably substituted 2-aminothiophenol with a reagent that provides the 2-methyl group.
- Purification: The resulting 2-methylbenzothiazole intermediate would be purified using standard techniques such as column chromatography.

- **Formylation:** The purified intermediate would then undergo a regioselective formylation reaction to introduce the carbaldehyde group at the 7-position of the benzothiazole ring. This could potentially be achieved using methods like the Vilsmeier-Haack reaction, though optimization would be necessary to ensure selectivity for the desired position.
- **Final Purification and Characterization:** The final product would be purified, and its structure confirmed using analytical techniques such as NMR (^1H and ^{13}C), mass spectrometry, and IR spectroscopy.

Due to the lack of specific literature, the precise reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would require experimental development and optimization.

Discussion on Data Unavailability

The absence of readily available experimental data for **2-Methylbenzo[d]thiazole-7-carbaldehyde** suggests several possibilities:

- **Limited Synthesis:** The compound may have been synthesized in only a few instances, with the data not published in major journals or deposited in publicly accessible databases.
- **Niche Application:** Its applications may be highly specific and documented in less accessible sources, such as patents or specialized institutional reports.
- **Synthetic Challenges:** There may be synthetic difficulties in isolating this specific isomer in high purity, leading to a lack of comprehensive characterization.

For researchers interested in this molecule, de novo synthesis and characterization would be a necessary first step. The biological activity and potential signaling pathway involvement of this compound are also uncharacterized and would require dedicated investigation. Given the diverse biological activities of other benzothiazole derivatives, this molecule could be of interest for screening in various therapeutic areas.

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References

- 1. 2-Methylbenzo[d]thiazole-5-carbaldehyde | C₉H₇NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbenzo[d]thiazole-5-carbaldehyde | 20061-46-5 | VAA06146 [biosynth.com]
- To cite this document: BenchChem. [Physical properties of 2-Methylbenzo[d]thiazole-7-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166079#physical-properties-of-2-methylbenzo-d-thiazole-7-carbaldehyde]

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